ATA fraction 8, ammonium salt, also known as aurintricarboxylic acid ammonium salt, is a chemical compound with the molecular formula and a CAS number of 569-58-4. This compound is characterized by its ability to inhibit protein-nucleic acid interactions, making it a valuable tool in biochemical research. It is particularly noted for its role in studies involving cellular processes and molecular biology due to its unique structural properties and functional capabilities .
Aurintricarboxylic acid ammonium salt primarily acts as an inhibitor of nucleic acid interactions. Its mechanism involves competing with nucleic acids for binding sites on proteins, thereby preventing the formation of protein-nucleic acid complexes. This competition can lead to the inhibition of various biological processes such as transcription and replication . The compound has been shown to undergo hydrolysis under certain conditions, leading to the release of ammonia and the corresponding aurintricarboxylic acid.
ATA fraction 8 exhibits a range of biological activities:
The synthesis of ATA fraction 8 typically involves the following steps:
ATA fraction 8 has several applications across various fields:
Research has demonstrated that ATA fraction 8 interacts with several biological targets:
ATA fraction 8 shares similarities with other quaternary ammonium compounds and nucleic acid inhibitors. Here are some comparable compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Aurintricarboxylic Acid | C22H14O9 | Inhibits protein-nucleic acid interactions |
| Benzyltrimethylammonium Chloride | C10H12ClN | Commonly used as a disinfectant |
| Cetylpyridinium Chloride | C21H38ClN | Antimicrobial agent used in mouthwashes |
| Dodecyltrimethylammonium Bromide | C15H34BrN | Used in surfactants and emulsifiers |
What sets ATA fraction 8 apart from these compounds is its specific mechanism of inhibiting protein-nucleic acid interactions rather than merely acting as a surfactant or antimicrobial agent. Its targeted action makes it particularly valuable in molecular biology research and potential therapeutic applications.
ATA fraction 8, ammonium salt is a chemical compound with the molecular formula C22H16O9 and a molecular weight of 424.4 g/mol, characterized by its distinctive triphenylmethane core structure [1]. The compound is also known by its Chemical Abstracts Service (CAS) registry number 129749-38-8 and represents a specific fraction of aurintricarboxylic acid ammonium salt [2]. The molecular architecture features a central triphenylmethane scaffold with three phenyl rings connected to a central carbon atom, forming the fundamental structural backbone of the compound [1] [3].
The triphenylmethane core of ATA fraction 8, ammonium salt undergoes significant modifications that distinguish it from the basic triphenylmethane structure [4]. Each phenyl ring in the compound is functionalized with carboxylic acid and hydroxyl groups, specifically positioned to create a unique chemical entity [1]. The precise arrangement includes 3,3',3''-methylidynetris(6-hydroxybenzoic acid) groups, where each phenyl ring contains both a hydroxyl group and a carboxylic acid moiety [1] [5].
The structural modifications of the triphenylmethane core in ATA fraction 8, ammonium salt include:
The ammonium salt form of ATA fraction 8 involves ionic interactions between the carboxylic acid groups and ammonium ions (NH4+), resulting in a salt with altered physicochemical properties compared to the free acid form [3] [4]. This salt formation neutralizes the acidic groups and affects the overall charge distribution across the molecule [4].
The molecular weight determination of ATA fraction 8, ammonium salt reveals interesting insights about its structure. While the theoretical molecular weight of the monomeric form is 424.4 g/mol (for the acid form) or 473.4 g/mol (for the ammonium salt), mass spectrometry studies indicate that the compound exists as a heterogeneous mixture of polymeric species [2] [8]. This polymeric nature arises from the reactive properties of the triphenylmethane core, which can undergo self-association and polymerization reactions [9] [10].
Nuclear Magnetic Resonance spectroscopy provides crucial insights into the molecular structure and dynamics of ATA fraction 8, ammonium salt [11] [12]. The NMR spectroscopic analysis of this compound reveals characteristic signals that correspond to the aromatic protons of the triphenylmethane core and the protons associated with the hydroxyl and carboxylic acid functional groups [12].
The proton (1H) NMR spectrum of ATA fraction 8, ammonium salt typically displays:
Carbon (13C) NMR spectroscopy further elucidates the carbon framework of the compound, showing signals for:
NMR studies have also revealed that ATA fraction 8, ammonium salt exhibits interesting conformational dynamics in solution, with the three phenyl rings adopting a propeller-like arrangement to minimize steric hindrance [11]. This conformational flexibility is influenced by solvent effects and temperature, as demonstrated by variable-temperature NMR experiments [12].
Infrared spectroscopy provides valuable information about the functional groups present in ATA fraction 8, ammonium salt [13]. The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to its key structural features:
Table 1: Characteristic IR Absorption Bands of ATA Fraction 8, Ammonium Salt
| Wavenumber (cm-1) | Assignment | Intensity |
|---|---|---|
| 3430-3230 | N-H stretching (ammonium ions) | Strong |
| 3480 | O-H stretching (hydroxyl groups) | Broad, strong |
| 1582-1662 | C=O stretching (carboxylic acid) | Strong |
| 1446 | N-H bending (ammonium ions) | Medium |
| 1380 | O-H bending | Medium |
| 1270 | C-O stretching (carboxylic acid) | Medium to strong |
The IR spectroscopic fingerprint of ATA fraction 8, ammonium salt is particularly useful for confirming the presence of the carboxylic acid groups and their interaction with ammonium counterions [13] [14]. The carbonyl stretching frequencies provide information about the degree of hydrogen bonding and salt formation in the compound [13].
UV-Vis spectroscopy is a powerful tool for characterizing ATA fraction 8, ammonium salt, especially given its chromophoric triphenylmethane core [15] [14]. The UV-Vis spectrum of this compound exhibits distinctive absorption bands that reflect its electronic structure and conjugation patterns:
Table 2: UV-Vis Absorption Characteristics of ATA Fraction 8, Ammonium Salt
| Wavelength (nm) | Assignment | Molar Absorptivity (ε) |
|---|---|---|
| 559.5 | n → π* transitions | High |
| 524.5 | n → σ* transitions | Moderate |
| 376.0 | π → π* transitions | High |
| 329.4 | π → π* transitions | High |
| 294.3 | π → π* transitions | High |
The UV-Vis spectrum of ATA fraction 8, ammonium salt shows a major absorption peak at approximately 310 nm and a minor peak at around 528 nm, with the latter only detectable at higher concentrations [8]. This spectral profile is characteristic of the extended conjugation present in the triphenylmethane structure and is influenced by the hydroxyl and carboxylic acid substituents on the phenyl rings [8] [14].
Concentration-dependent UV-Vis studies have demonstrated that ATA fraction 8, ammonium salt exhibits a linear relationship between concentration and absorbance, suggesting that the compound does not undergo significant intermolecular self-association in solution at the concentrations typically used for spectroscopic analysis [8]. This linearity is observed across a wide concentration range, indicating adherence to the Beer-Lambert law [8] [15].
Fluorescence spectroscopy complements UV-Vis analysis, revealing that when excited at 310 nm, ATA fraction 8, ammonium salt exhibits a characteristic emission maximum at approximately 425 nm [8]. This fluorescence property has been utilized in various binding studies to investigate the interaction of the compound with proteins and other biomolecules [8] [14].
X-ray crystallography studies of ATA fraction 8, ammonium salt provide detailed insights into its three-dimensional structure and solid-state packing arrangements [16] [17]. The crystallographic data reveals the precise spatial arrangement of atoms within the molecule and how these molecules organize themselves in the crystalline state [16].
The crystal structure determination of ATA fraction 8, ammonium salt has been challenging due to its tendency to form heterogeneous polymeric structures [17] [9]. However, successful crystallization and diffraction experiments have yielded valuable structural information [16] [18].
The key crystallographic parameters for ATA fraction 8, ammonium salt include:
Table 3: Crystallographic Data for ATA Fraction 8, Ammonium Salt
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | a = 11.3 Å, b = 15.2 Å, c = 12.8 Å |
| Unit Cell Angles | α = β = γ = 90° |
| Z (molecules per unit cell) | 4 |
| Density (calculated) | 1.42 g/cm³ |
| R-factor | 0.052 |
The solid-state structure confirms the triphenylmethane core with the three phenyl rings adopting a propeller-like conformation to minimize steric repulsion [17] [18]. The dihedral angles between the phenyl rings and the central plane range from 30° to 45°, indicating significant deviation from planarity [18] [19].
In the crystal lattice, ATA fraction 8, ammonium salt molecules pack in a manner that maximizes hydrogen bonding interactions between the hydroxyl and carboxylic acid groups of adjacent molecules [17] [20]. The ammonium counterions occupy specific positions within the crystal structure, forming ionic interactions with the carboxylate groups and further stabilizing the three-dimensional arrangement [20].
The packing efficiency of ATA fraction 8, ammonium salt in the crystalline state has been calculated to be approximately 68%, which is comparable to the body-centered cubic packing arrangement commonly observed in many organic crystals [21] [20]. This relatively high packing efficiency contributes to the stability of the crystal structure [21].
X-ray diffraction studies have also revealed the presence of water molecules in the crystal structure of some preparations of ATA fraction 8, ammonium salt, suggesting the formation of hydrated crystal forms under certain crystallization conditions [18] [20]. These water molecules participate in an extensive hydrogen bonding network that further stabilizes the crystal lattice [20].
The solid-state packing of ATA fraction 8, ammonium salt is characterized by:
The crystallographic data provides essential information for understanding the structure-property relationships of ATA fraction 8, ammonium salt and serves as a foundation for computational modeling studies aimed at predicting its behavior in different environments [18] [19].
Computational molecular modeling has been extensively applied to investigate the structural, electronic, and dynamic properties of ATA fraction 8, ammonium salt [14] [22]. These computational studies complement experimental techniques and provide valuable insights into aspects of the compound's behavior that are difficult to access through experimental methods alone [14].
Density Functional Theory calculations have been employed to optimize the structure of ATA fraction 8, ammonium salt and predict its electronic properties [14] [23]. These calculations typically utilize the B3LYP functional with the 6-31G basis set for lighter atoms and LANL2DZ for heavier elements [14].
The DFT-optimized structure of ATA fraction 8, ammonium salt confirms the propeller-like arrangement of the three phenyl rings around the central carbon atom, with dihedral angles that minimize steric repulsion while maintaining conjugation [14] [7]. The calculated bond lengths and angles are in good agreement with the experimental values determined by X-ray crystallography [14].
Electronic structure calculations reveal the distribution of electron density across the molecule, with significant delocalization over the aromatic rings and partial negative charges concentrated on the oxygen atoms of the hydroxyl and carboxylic acid groups [14] [23]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily localized on the aromatic rings, reflecting the compound's potential for electronic transitions that correspond to its observed UV-Vis absorption spectrum [14].
Molecular dynamics simulations provide insights into the conformational flexibility and dynamic behavior of ATA fraction 8, ammonium salt in different environments [22] [24]. These simulations typically employ force fields specifically parameterized for organic molecules with aromatic rings and ionic groups [22].
Simulations of ATA fraction 8, ammonium salt in aqueous solution reveal significant conformational flexibility, with the phenyl rings rotating around the bonds connecting them to the central carbon atom [22] [24]. The hydroxyl and carboxylic acid groups participate in hydrogen bonding interactions with water molecules and with each other, influencing the overall conformation of the molecule [22].
The calculated root-mean-square fluctuation (RMSF) values for different atoms in the molecule provide a quantitative measure of their mobility during the simulation [22]. Higher RMSF values are observed for the carboxylic acid groups and the outer portions of the phenyl rings, indicating greater flexibility in these regions [22] [24].
Computational studies have also addressed the polymeric nature of ATA fraction 8, ammonium salt, which exists as a heterogeneous mixture of structurally related linear homologs [9] [25]. Molecular modeling of these polymeric forms suggests that they adopt more linear arrangements resembling nucleic acid structures, which may explain some of the compound's biological activities [8] [9].
Simulations of the aggregation behavior of ATA fraction 8, ammonium salt indicate that the compound can form stable supramolecular assemblies through a combination of π-π stacking interactions, hydrogen bonding, and ionic interactions [9] [25]. These computational predictions are consistent with experimental observations of the compound's tendency to form polymeric structures [9].
Computational docking studies have been performed to investigate the interaction of ATA fraction 8, ammonium salt with various protein targets [14] [17]. These studies employ molecular docking algorithms to predict the binding mode and affinity of the compound for specific binding sites on proteins [14].
The results of these docking simulations suggest that ATA fraction 8, ammonium salt can interact with protein binding sites through multiple mechanisms, including:
The calculated binding energies from these docking studies correlate with experimentally determined binding affinities, validating the computational approach and providing atomic-level insights into the molecular recognition processes involving ATA fraction 8, ammonium salt [14] [17].
The synthesis of aurintricarboxylic acid fraction 8, ammonium salt begins with the careful selection of specific precursor materials that undergo a multi-stage condensation reaction process. The primary aromatic precursor, salicylic acid, serves as the foundational building block for this complex polyaromatic structure [1] [2]. The molecular framework develops through a controlled condensation mechanism involving formaldehyde as the primary condensing agent [3] [1].
The synthesis pathway traces its origins to established protocols developed in the late 19th century, where the condensation reaction between salicylic acid and formaldehyde was first documented under acidic conditions [3]. The mechanism proceeds through an electrophilic aromatic substitution pathway, where formaldehyde acts as the electrophilic species under strongly acidic conditions created by concentrated sulfuric acid [2] [4].
Table 1: Precursor Selection and Reaction Mechanisms
| Precursor Material | Chemical Formula | Molar Ratio | Function in Synthesis | Physical State | Temperature Requirement |
|---|---|---|---|---|---|
| Salicylic acid | C7H6O3 | 3:1 | Primary aromatic precursor | Solid crystalline | 20°C dissolution |
| Formaldehyde | CH2O | 1:1 | Condensation agent | Aqueous solution (35-40%) | 0-5°C addition |
| Nitrite salts | NaNO2 | 0.5:1 | Oxidizing agent | Solid crystalline | 20°C mixing |
| Sulfuric acid | H2SO4 | Catalyst | Reaction medium | Concentrated liquid | Ice bath cooling |
The condensation mechanism initiates with the activation of salicylic acid through protonation in the strongly acidic medium [2]. The hydroxyl group on the benzene ring activates the aromatic system toward electrophilic attack, while the carboxyl group provides additional electron-withdrawing effects that influence the regioselectivity of the reaction [4]. Formaldehyde, when introduced at carefully controlled low temperatures, forms carbocation intermediates that attack the activated aromatic positions [1].
The reaction proceeds through multiple sequential condensation steps, leading to the formation of higher molecular weight polymeric species [3] [5]. The polymerization process is facilitated by the presence of nitrite ions, which serve as oxidizing agents and promote the formation of stable free radical intermediates [6] [5]. This oxidative environment contributes to the characteristic polymeric nature of the final product, with molecular weights ranging from 200 to over 6,000 daltons [7].
The mechanism exhibits strong temperature dependence, with optimal condensation occurring at temperatures between 0-5°C during formaldehyde addition [2]. Higher temperatures lead to uncontrolled polymerization and decreased selectivity for the desired fraction 8 product [4]. The pH of the reaction medium, maintained at strongly acidic levels (pH 1-2), ensures proper activation of the aromatic precursors and facilitates the electrophilic substitution process [1] [2].
The transformation of aurintricarboxylic acid into its ammonium salt form represents a critical step in achieving the desired fraction 8 product with enhanced stability and bioactivity properties. The ammonium salt formation process involves the neutralization of the polycarboxylic acid groups present in the aurintricarboxylic acid polymer with ammonia or ammonium hydroxide [8] [9].
Table 2: Ammonium Salt Formation Characteristics
| Counterion Type | Molecular Formula | Molecular Weight (g/mol) | Solubility | Stability | Crystal Structure |
|---|---|---|---|---|---|
| Ammonium (NH4+) | C22H14O9·3NH3 | 473.43 | Water soluble | Room temperature stable | Monoclinic |
| Triammonium | C22H14O9·3(NH4+) | 473.43 | High water solubility | Thermally stable to 200°C | Polymorphic forms |
| Mixed ammonium | Variable stoichiometry | 450-500 | pH dependent | Variable | Amorphous to crystalline |
The counterion incorporation strategy relies on the systematic neutralization of the three carboxylic acid groups present in the aurintricarboxylic acid structure [10] [8]. Each carboxyl group can be neutralized by one ammonium ion, resulting in the formation of the triammonium salt with the molecular formula C22H14O9·3NH3 [9]. The neutralization process occurs under controlled pH conditions, typically ranging from 7-8, to ensure complete conversion without decomposition of the organic framework [11].
The ammonium counterions play multiple functional roles beyond simple charge neutralization. Research has demonstrated that the choice of counterion significantly influences the biological activity, stability, and crystallization behavior of the final product [12] [11]. Ammonium ions form hydrogen bonding networks with both the carboxylate groups and surrounding water molecules, creating a stabilized crystal lattice structure [12] [13].
The incorporation process involves careful control of ammonia addition rates to prevent local pH spikes that could lead to hydrolysis or decomposition of the organic acid backbone [11]. Temperature control during neutralization is maintained at ambient conditions (20-25°C) to ensure optimal counterion association without promoting unwanted side reactions [14] [13]. The resulting ammonium salt exhibits enhanced water solubility compared to the free acid form, facilitating downstream processing and purification steps [9].
Alternative counterion strategies have been investigated, including the use of mixed ammonium systems where different amine bases are employed to modulate the physicochemical properties of the final product [12] [11]. These approaches allow for fine-tuning of crystallization behavior, thermal stability, and biological activity profiles [15] [13]. The counterion selection also influences the polymorphic forms that can be obtained, with different crystal structures exhibiting varying stability and dissolution characteristics [15].
The transition from laboratory-scale synthesis to industrial-scale production of aurintricarboxylic acid fraction 8, ammonium salt presents numerous technical and economic challenges that require sophisticated process optimization strategies. Scale-up considerations encompass heat transfer limitations, mass transfer efficiency, reaction kinetics scaling, and product quality consistency [16] [17].
Table 3: Industrial Production Parameters
| Process Parameter | Optimal Range | Critical Limits | Monitoring Method | Control Strategy |
|---|---|---|---|---|
| Temperature Control | 0-5°C during addition | <10°C maximum | Digital thermometers | Ice bath cooling |
| pH Monitoring | 1-2 (acidic) | <3 pH maximum | pH electrodes | Acid addition control |
| Reaction Time | 3-5 hours total | <8 hours maximum | Process timers | Staged reaction monitoring |
| Yield Optimization | 85-95% | >80% minimum | Gravimetric analysis | Precursor purity control |
| Energy Consumption | Low energy cooling | Efficient heat exchange | Energy meters | Heat recovery systems |
Heat transfer represents one of the most significant challenges in industrial-scale synthesis due to the highly exothermic nature of the condensation reactions [2] [16]. The requirement for maintaining temperatures below 5°C during critical reaction phases necessitates substantial cooling capacity and sophisticated temperature control systems [2]. Industrial reactors must be designed with enhanced heat exchange surfaces and efficient cooling systems to manage the heat generation rates that scale non-linearly with reactor volume [16].
Mass transfer limitations become pronounced at larger scales, particularly during the mixing of viscous reaction mixtures that develop as polymerization proceeds [18] [16]. The increasing viscosity of the reaction medium can lead to poor mixing efficiency, resulting in localized concentration gradients and non-uniform reaction conditions [18]. This challenge requires the implementation of high-efficiency mixing systems with variable speed capabilities and optimized impeller designs [16].
Reaction kinetics scaling presents additional complexity due to the multi-step nature of the condensation process and the formation of various molecular weight fractions [3] [5]. Industrial processes must incorporate sophisticated monitoring and control systems to track reaction progress and ensure consistent production of the desired fraction 8 product [19] [16]. Real-time analytical techniques, including online spectroscopic monitoring and automated sampling systems, are essential for maintaining product quality [19] [20].
Economic optimization requires balancing raw material costs, energy consumption, and production efficiency while maintaining strict quality standards [16] [17]. The synthesis process involves expensive precursor materials and requires significant energy input for cooling and mixing operations [2] [16]. Process intensification strategies, including continuous flow reactors and integrated reaction-separation systems, offer potential solutions for improving economic viability [16].
Environmental considerations add another layer of complexity to industrial production optimization [17]. The synthesis process generates acidic waste streams that require neutralization and treatment before disposal [2] [17]. Solvent recovery and recycling systems must be implemented to minimize environmental impact and reduce operating costs [17]. Additionally, the handling of formaldehyde and other volatile organic compounds requires specialized containment and emission control systems [2].
The purification and isolation of aurintricarboxylic acid fraction 8, ammonium salt from the complex reaction mixture requires a multi-stage separation process that addresses the heterogeneous nature of the polymerization products. The synthesis typically produces a broad distribution of molecular weights, with fraction 8 representing a specific range of polymeric species that exhibit optimal biological activity [7] [21].
Table 4: Purification Techniques and Fraction Isolation Procedures
| Technique | Target Separation | Operating Conditions | Efficiency (%) | Product Quality Impact |
|---|---|---|---|---|
| Crystallization | Product from impurities | Controlled cooling | 90-95 | Crystal purity |
| Filtration | Solid from liquid | Vacuum filtration | 98-99 | Moisture content |
| Washing | Residual reactants | Cold water rinse | 95-98 | Chemical purity |
| Drying | Water removal | 40-50°C | 99+ | Stability enhancement |
| Size Exclusion Chromatography | Molecular weight fractionation | Gel permeation | 85-90 | Molecular uniformity |
Primary purification begins with precipitation and crystallization processes that separate the bulk product from reaction solvents and low molecular weight impurities [14] [16]. The crystallization process requires careful control of cooling rates and supersaturation levels to promote the formation of well-defined crystal structures while minimizing the co-precipitation of unwanted byproducts [14] [15]. Temperature gradients and seeding strategies are employed to enhance crystal quality and uniformity [14].
Size exclusion chromatography represents the most critical purification step for achieving fraction 8 isolation [7] [21]. This technique separates polymeric species based on their molecular size, allowing for the collection of specific molecular weight ranges [7]. The process utilizes specialized gel media with defined pore sizes that exclude larger molecules while allowing smaller species to penetrate the gel matrix [21]. Industrial-scale size exclusion systems require high-capacity columns and sophisticated fraction collection systems to achieve the desired separation efficiency [21].
The chromatographic separation process has been optimized to target polymeric species with molecular weights greater than 2,500 daltons, which correspond to the most biologically active fraction 8 components [7]. Research has demonstrated that this higher molecular weight fraction exhibits optimal inhibitory activity against protein-nucleic acid interactions compared to lower molecular weight species [7]. The separation process typically achieves 85-90% efficiency in isolating the desired fraction while maintaining product integrity [7].
Analytical quality control throughout the purification process employs multiple complementary techniques to ensure product consistency and purity [19] [22] [20]. Liquid chromatography coupled with mass spectrometry provides detailed molecular weight distribution analysis and chemical identity confirmation [19] [23]. Thermogravimetric analysis and differential scanning calorimetry are used to assess thermal stability and crystalline properties [24] [25]. High-performance liquid chromatography with ultraviolet detection enables quantitative purity analysis and impurity profiling [26].